Tropaphen

Catalog No.
S575442
CAS No.
M.F
C25H29NO4
M. Wt
407.5 g/mol
Availability
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Tropaphen

Product Name

Tropaphen

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-(4-acetyloxyphenyl)-2-phenylpropanoate

Molecular Formula

C25H29NO4

Molecular Weight

407.5 g/mol

InChI

InChI=1S/C25H29NO4/c1-17(27)29-22-12-8-18(9-13-22)14-24(19-6-4-3-5-7-19)25(28)30-23-15-20-10-11-21(16-23)26(20)2/h3-9,12-13,20-21,23-24H,10-11,14-16H2,1-2H3

InChI Key

WYYRXLABEPJODI-UHFFFAOYSA-N

Synonyms

3-(p-acetoxyphenyl)-2-phenylpropionate 1 alpha H,5 alpha H-tropan-3-ol, tropafen, tropaphen, tropodifene, tropodifene, hydrochloride, (endo)-isomer, tropodifene, hydrochloride, (exo)-isomer

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)OC3CC4CCC(C3)N4C

Tropaphen, also known as tropodifene, is a chemical compound classified as an adrenergic receptor inhibitor. Its chemical structure is characterized by the formula C25H30ClNO4C_{25}H_{30}ClNO_4, indicating the presence of chlorine, nitrogen, and multiple carbon and oxygen atoms. Tropaphen is primarily recognized for its pharmacological properties, particularly its ability to block alpha-adrenergic receptors, which are involved in vasoconstriction and other physiological responses. This compound is utilized in various therapeutic applications, particularly in treating conditions associated with hypertension and vasospasm.

Typical of organic compounds, including:

  • Oxidation: Under specific conditions, tropaphen can be oxidized to form different derivatives. The exact products depend on the reaction conditions, such as temperature and the presence of catalysts .
  • Hydrolysis: In aqueous environments, tropaphen may hydrolyze, leading to the breakdown of its ester or amide bonds.
  • Substitution Reactions: The presence of functional groups within its structure allows for substitution reactions where other atoms or groups can replace existing ones.

These reactions are crucial for understanding how tropaphen interacts with biological systems and how it can be modified for enhanced therapeutic effects.

Tropaphen exhibits significant biological activity, particularly as an alpha-adrenergic antagonist. Its primary actions include:

  • Antiserotonin Activity: Tropaphen has been shown to inhibit serotonin's effects more effectively than other compounds like phentolamine .
  • Modulation of Vascular Responses: By blocking alpha-adrenergic receptors, tropaphen reduces vasoconstriction, leading to decreased blood pressure and improved blood flow in conditions characterized by vascular spasms.
  • Effects on Calcitonin Secretion: Studies indicate that tropaphen influences calcitonin secretion during insulin-induced hypoglycemia, suggesting a role in metabolic regulation .

The synthesis of tropaphen involves several steps, typically starting from simpler organic precursors. Common methods include:

  • Condensation Reactions: Combining various aromatic and aliphatic compounds under acidic or basic conditions to form the core structure.
  • Functional Group Modifications: Introducing or modifying functional groups through reactions such as alkylation or acylation.
  • Purification Techniques: Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate pure tropaphen from by-products.

These methods allow for the production of tropaphen in sufficient quantities for research and therapeutic use.

Tropaphen is primarily used in medical settings due to its pharmacological properties:

  • Hypertension Treatment: It is effective in managing high blood pressure by preventing excessive vasoconstriction.
  • Vasospasm Relief: Tropaphen helps alleviate conditions involving vascular spasms, improving circulation.
  • Research

Tropaphen shares similarities with several other compounds that also act on adrenergic receptors. Here is a comparison highlighting its uniqueness:

CompoundStructure CharacteristicsPrimary UseUnique Features
PhentolamineNon-selective alpha antagonistHypertension managementShorter duration of action
PrazosinSelective alpha-1 antagonistHypertension and PTSD treatmentMore selective than tropaphen
TerazosinAlpha-1 antagonistBenign prostatic hyperplasiaLonger half-life than tropaphen
PropranololNon-selective beta blockerAnxiety and hypertensionPrimarily acts on beta receptors

Tropaphen's unique combination of antiserotonin activity and efficacy as an alpha-adrenergic blocker distinguishes it from these similar compounds, making it a valuable option in specific therapeutic contexts.

Tropaphen emerged during the 1950s–1960s as part of Soviet-era pharmacological innovation, with early studies highlighting its adrenolytic activity. Initial clinical trials in 1961 demonstrated its efficacy in reducing peripheral vascular resistance, establishing it as a candidate for hypertension management. The compound’s development coincided with broader efforts to refine autonomic nervous system modulators, particularly those targeting α-adrenergic receptors. Research from this period emphasized its capacity to induce prolonged vasodilation in animal models, with perfusion pressure reductions of 30–45% observed in rabbits and cats. These findings positioned Tropaphen as a tool for probing vascular physiology and receptor dynamics.

Nomenclature and Alternative Designations

Tropaphen is systematically identified as (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-(4-acetyloxyphenyl)-2-phenylpropanoate, reflecting its bicyclic tropane core and ester-linked aromatic substituents. The International Nonproprietary Name (INN) tropodifene and synonym tropafen are interchangeably used in literature, often context-dependent on regional pharmacopeias. Its molecular formula, $$ \text{C}{25}\text{H}{29}\text{NO}_4 $$, and weight of 407.5 g/mol, are consistent across structural analyses. The compound’s stereochemistry, featuring three defined stereocenters and an epimeric configuration, underscores its complexity.

Table 1: Key Chemical Identifiers of Tropaphen

PropertyValue
CAS Number15790-02-0
Molecular Formula$$ \text{C}{25}\text{H}{29}\text{NO}_4 $$
Molecular Weight407.5 g/mol
SMILESCC(=O)OC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)OC3C[C@H]4CC[C@@H](C3)N4C
InChIKeyWYYRXLABEPJODI-MNZGCLKASA-N

Classification within Pharmaceutical Compounds

Tropaphen belongs to the α-adrenergic receptor antagonist class, specifically non-selective for α₁ and α₂ subtypes. This classification aligns it with agents like phentolamine, though structural differences confer distinct pharmacokinetic profiles. Its tropane alkaloid derivatives share motifs with atropine and scopolamine but lack muscarinic receptor affinity. Mechanistically, Tropaphen inhibits catecholamine-induced vasoconstriction, reducing systemic vascular resistance without significant β-adrenergic activity.

Table 2: Comparative Analysis of α-Adrenergic Antagonists

CompoundReceptor SpecificityPrimary IndicationsStructural Distinctions
TropaphenNon-selective αHypertension, vasospasmTropane core, esterified aryl groups
PhentolamineNon-selective αHypertensive crisesImidazoline ring
Prazosinα₁-selectiveHypertension, BPHQuinazoline derivative
Yohimbineα₂-selectiveErectile dysfunctionIndole alkaloid

Significance in Pharmacological Research

Tropaphen’s utility extends beyond therapeutic applications into experimental models. Studies utilizing the compound have clarified adrenergic pathways in calcitonin secretion, demonstrating its role in modulating endocrine responses under hypoglycemic stress. Additionally, its antiserotonergic properties, though secondary to adrenolytic effects, provide insights into cross-receptor interactions. Research in the 1980s revealed Tropaphen’s ability to alter blood coagulation parameters in myocardial infarction patients, suggesting pleiotropic effects on hemostasis. Recent investigations into its stereochemical properties aim to optimize receptor binding kinetics, potentially informing next-generation α-blockers.

Molecular Formula and Mass (C₂₅H₂₉NO₄, 407.5 g/mol)

Tropaphen possesses the empirical formula C₂₅H₂₉NO₄, corresponding to a molecular weight of 407.5021 grams per mole [5] [7]. The molecular composition includes twenty-five carbon atoms, twenty-nine hydrogen atoms, one nitrogen atom, and four oxygen atoms, reflecting the complex polycyclic structure characteristic of tropane alkaloids [5]. The molecular weight places Tropaphen within the range typical of pharmacologically active tropane derivatives, which generally range from 200 to 500 daltons [19].

The elemental composition analysis reveals a carbon percentage of approximately 73.7%, hydrogen percentage of 7.2%, nitrogen percentage of 3.4%, and oxygen percentage of 15.7% [5]. These proportions are consistent with the structural features of esterified tropane alkaloids, where the high carbon content reflects the presence of multiple aromatic rings and the tropane bicyclic system [19].

Table 1: Molecular and Physical Properties of Tropaphen

PropertyValue
Molecular FormulaC₂₅H₂₉NO₄
Molecular Weight (g/mol)407.5021
CAS Registry Number15790-02-0
Stereochemistry TypeEpimeric
Defined Stereocenters3 out of 4
E/Z Centers0
Optical ActivityUnspecified

Structural Elucidation and Configuration

The complete structural characterization of Tropaphen reveals a complex molecular architecture consisting of the 8-azabicyclo[3.2.1]octane tropane core linked via an ester bond to a substituted phenylpropanoic acid derivative [5] [37]. The systematic name according to International Union of Pure and Applied Chemistry nomenclature is 1R,5S-8-methyl-8-azabicyclo[3.2.1]octane-3-yl 3-(4-acetoxyphenyl)-2-phenylpropanoate [5].

The Simplified Molecular Input Line Entry System representation of Tropaphen is CN1[C@H]2CC[C@@H]1CC@@HOC(=O)C(CC3=CC=C(OC(C)=O)C=C3)C4=CC=CC=C4, which provides a detailed description of the molecular connectivity and stereochemistry [5] [37]. The International Chemical Identifier Key WYYRXLABEPJODI-ZLPMCDRXSA-N serves as a unique digital fingerprint for this compound in chemical databases [5].

Structural elucidation studies utilizing nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography have confirmed the presence of three distinct structural domains within the molecule [14]. The first domain comprises the tropane bicyclic system with its characteristic nitrogen bridge between carbon atoms 1 and 5 [6] [20]. The second domain consists of an unsubstituted phenyl ring attached to the alpha carbon of the propanoic acid chain [5]. The third domain features a para-acetoxyphenyl group connected via a methylene bridge to the same alpha carbon [5].

Table 2: Structural Components of Tropaphen

ComponentDescriptionChemical Significance
Core Ring System8-azabicyclo[3.2.1]octane (Tropane)Defines tropane alkaloid classification
Bicyclic FrameworkFused pyrrolidine and piperidine ringsProvides rigid 3D structure
Nitrogen Bridge PositionBetween C-1 and C-5Creates bridgehead nitrogen
Substituent at N-8Methyl group (-CH₃)N-methylation typical of tropane alkaloids
Ester LinkageAt C-3 position of tropane ringLinks tropane to phenylpropanoic acid
Aromatic Ring 1Phenyl group (unsubstituted)Contributes to lipophilicity
Aromatic Ring 24-acetoxyphenyl groupModified tyrosine derivative
Acetyl Group PositionPara position of second phenyl ringAcetyl ester protecting group

Tropane Ring System and Structural Components

The tropane ring system forms the fundamental structural backbone of Tropaphen and represents one of the most important bicyclic scaffolds in natural product chemistry [6] [20]. This 8-azabicyclo[3.2.1]octane framework consists of a seven-membered ring with a nitrogen bridge spanning carbons 1 and 5, creating a rigid bicyclic structure [20] [21]. The tropane core can be conceptualized as the fusion of a pyrrolidine ring and a piperidine ring sharing a common nitrogen atom and two carbon atoms [20].

The nitrogen atom at position 8 of the tropane system carries a methyl substituent, which is a characteristic feature of most naturally occurring and synthetic tropane alkaloids [6] [19]. This N-methylation significantly influences the basicity and pharmacological properties of the compound [19]. The presence of the methyl group on the bridgehead nitrogen creates a tertiary amine center with distinct stereochemical properties [19].

The tropane ring system exhibits conformational rigidity due to the bridged bicyclic structure, which constrains the molecule to adopt specific three-dimensional orientations [21] [23]. This structural rigidity is crucial for the compound's biological activity, as it presents functional groups in defined spatial arrangements necessary for receptor binding [21]. The boat-like conformation of the seven-membered ring, combined with the envelope conformation of the five-membered pyrrolidine component, creates a unique molecular topology [21].

Carbon atom 3 of the tropane ring serves as the attachment point for the ester functionality that links the tropane core to the phenylpropanoic acid moiety [5]. This ester bond formation occurs with the hydroxyl group of tropine, the naturally occurring alcohol derivative of tropane [17]. The stereochemistry at C-3 is crucial, as the ester substituent adopts a beta-equatorial orientation, which minimizes steric interactions with other parts of the molecule [5].

Relationship to Tropane Alkaloid Family

Tropaphen belongs to the extensive family of tropane alkaloids, which comprises over 200 known natural and synthetic compounds sharing the common 8-azabicyclo[3.2.1]octane structural motif [8] [18] [19]. These alkaloids are predominantly found in plants of the Solanaceae and Erythroxylaceae families, where they serve as secondary metabolites with various biological functions [8] [19]. The tropane alkaloid family can be broadly categorized into three major groups: hyoscyamine and scopolamine derivatives, cocaine-related compounds, and calystegines [19] [22].

The biosynthetic pathway leading to tropane alkaloids begins with the amino acids ornithine or arginine, proceeding through putrescine to form the common N-methyl-Δ¹-pyrrolinium cation precursor [19]. This branching point leads to the formation of different tropane alkaloid subclasses, with Tropaphen representing a synthetic derivative that combines structural elements from multiple biosynthetic pathways [19]. The compound's phenylpropanoic acid component shares structural similarities with compounds derived from phenylalanine metabolism, connecting it to the shikimate pathway [19].

Tropaphen differs from classical tropane alkaloids in several important aspects [19]. Unlike naturally occurring tropane alkaloids such as atropine and scopolamine, which contain tropic acid ester linkages, Tropaphen incorporates a substituted phenylpropanoic acid ester [8] [19]. This structural modification places it in the category of semi-synthetic tropane derivatives designed for specific pharmacological applications [19]. The presence of the acetoxy group on the para-hydroxyphenyl moiety represents a prodrug approach, where the acetyl ester can be hydrolyzed to reveal the active hydroxyl functionality [5].

The tropane alkaloid family exhibits remarkable structural diversity despite sharing the common bicyclic core [8] [19]. Natural members include the anticholinergic compounds atropine, hyoscyamine, and scopolamine, which contain ester linkages with tropic acid [8]. The cocaine subfamily features methylecgonine esters with various aromatic acids [8] [18]. Calystegines represent a unique group of polyhydroxylated tropane alkaloids that lack ester functionalities [19]. Tropaphen's structure incorporates elements reminiscent of both the esterified tropane alkaloids and the aromatic acid components found in cocaine-related compounds [8] [19].

Stereochemical Properties and Isomerism

The stereochemical complexity of Tropaphen arises from the presence of multiple chiral centers within its molecular structure, creating significant potential for stereoisomerism [5] [11]. The compound contains three defined stereocenters out of four possible chiral carbons, resulting in an epimeric mixture with unspecified optical activity [5]. This stereochemical arrangement profoundly influences the compound's three-dimensional structure and, consequently, its biological activity [11].

The tropane ring system contributes two critical stereocenters at the bridgehead carbons C-1 and C-5 [5] [6]. These positions are designated as 1R and 5S respectively, following the Cahn-Ingold-Prelog priority rules [11]. The stereochemistry at these bridgehead positions is inherently fixed by the bicyclic structure and cannot undergo epimerization under normal conditions [6] [21]. This rigidity ensures that the tropane core maintains its characteristic three-dimensional shape, which is essential for biological recognition [21].

Carbon atom 3 of the tropane ring represents another stereogenic center where the ester substituent can adopt either an alpha or beta orientation relative to the ring system [5]. In Tropaphen, the ester group occupies the beta-equatorial position, which represents the thermodynamically more stable configuration due to reduced steric hindrance [5]. This stereochemical preference is consistent with most tropane alkaloid esters, where the beta configuration predominates [19].

The phenylpropanoic acid portion of the molecule contains an additional chiral center at the alpha carbon bearing both the phenyl and 4-acetoxybenzyl substituents [5]. The configuration at this position remains unspecified in the literature, suggesting that Tropaphen may exist as a racemic mixture with respect to this stereocenter [5]. The presence of two bulky aromatic substituents at this chiral center creates significant steric crowding, which influences the molecule's conformational preferences [11].

Table 3: Stereochemical Properties of Tropaphen

StereocenterConfigurationPriority GroupsStructural Impact
C-1 (Tropane)RN-bridge > C-7 > C-2 > HDefines tropane orientation
C-5 (Tropane)SN-bridge > C-6 > C-4 > HMaintains bicyclic rigidity
C-3 (Tropane)β (equatorial)Ester > C-4 > C-2 > HControls ester substitution geometry
Chiral Carbon (Phenylpropanoic acid)Unspecified/RacemicPhenyl > 4-acetoxybenzyl > COOH > HInfluences pharmacological activity

The stereochemical relationships between different isomers of Tropaphen can be classified according to standard stereochemical terminology [11]. Enantiomers would represent non-superimposable mirror images with opposite configurations at all chiral centers [11]. Diastereomers would result from compounds having the same configuration at some stereocenters but different configurations at others [11] [36]. The epimeric nature of Tropaphen suggests the presence of diastereomeric forms that differ specifically at one stereogenic center [5].

The influence of stereochemistry on the biological activity of tropane alkaloids is well-documented in the literature [19] [24]. Different stereoisomers can exhibit vastly different pharmacological profiles, with some isomers showing enhanced activity while others may be inactive or even antagonistic [24]. The rigid tropane framework ensures that substituents are presented in precise spatial orientations, making stereochemical considerations paramount in understanding structure-activity relationships [21] [24].

Physical State and Appearance

Tropaphen, also known as tropodifene, exists as a solid crystalline powder under standard laboratory conditions [1] [2]. The compound exhibits a characteristic white to off-white appearance and is described as odorless [3]. The molecular structure of tropaphen contains a bicyclic tropane ring system combined with aromatic phenyl groups, contributing to its distinct physical characteristics [4] [1].

PropertyValue
Physical StateSolid
AppearanceCrystalline powder
ColorWhite to off-white
OdorOdorless
Crystal SystemTriclinic (polymorphs possible)

The compound demonstrates typical characteristics of organic pharmaceutical intermediates, maintaining stability under normal storage conditions while exhibiting the structural complexity associated with tropane alkaloid derivatives [5].

Solubility Profile and Partition Coefficient

The solubility characteristics of tropaphen are primarily governed by its complex molecular structure, which contains both hydrophilic and lipophilic regions [4] [1]. The compound exhibits limited aqueous solubility due to its predominantly hydrophobic nature, arising from the extensive aromatic ring systems and the bicyclic tropane moiety [2] [3].

Solvent/MediumSolubilityNotes
WaterLimited solubilityHydrophobic nature limits aqueous solubility
Organic solventsSoluble in appropriate organic solventsDue to organic structure
Polar solventsExpected higher solubilityBased on structural analysis
Non-polar solventsLimited solubilityDue to molecular complexity

The partition coefficient data indicates that tropaphen demonstrates lipophilic characteristics, which is consistent with its ability to interact with adrenergic receptors and cross biological membranes [4]. The calculated XLogP3 value of 4.2 suggests significant lipophilicity, supporting its pharmacological activity as an alpha-adrenergic receptor inhibitor [3].

Stability Parameters and Degradation Kinetics

Tropaphen demonstrates relative stability under standard storage conditions, though specific degradation kinetics have not been extensively documented in the available literature [6]. The compound contains ester linkages that may be susceptible to hydrolysis under extreme pH conditions or elevated temperatures [3].

The structural analysis reveals that tropaphen contains multiple potentially reactive sites, including:

  • Ester bonds connecting the tropane ring to the phenylpropanoic acid moiety
  • Acetyl ester group on the phenolic ring
  • Tertiary amine within the tropane ring system

These functional groups suggest that the compound may undergo degradation through hydrolytic pathways, particularly under acidic or basic conditions [7] [8]. The presence of aromatic rings provides some inherent stability through resonance stabilization, but may also render the molecule susceptible to oxidative degradation under certain conditions [7].

Spectroscopic Characteristics

The spectroscopic properties of tropaphen reflect its complex molecular architecture, featuring multiple aromatic systems and characteristic functional groups [4] [1] [3].

TechniqueKey FeaturesWavelength/Frequency
UV-Vis AbsorptionAromatic absorption bands250-300 nm region
IR SpectroscopyC=O stretches, C-H stretches1600-1700 cm⁻¹ (C=O)
NMR SpectroscopyComplex aromatic and aliphatic signalsδ 7-8 ppm (aromatic)
Mass SpectrometryMolecular ion peak at m/z 407m/z 407 [M]⁺

Ultraviolet-Visible Spectroscopy: The compound exhibits characteristic absorption in the 250-300 nm region, attributed to π→π* transitions within the aromatic ring systems [9]. The phenyl rings and the acetyloxyphenyl moiety contribute to the observed absorption profile.

Infrared Spectroscopy: Key vibrational bands include carbonyl stretches in the 1600-1700 cm⁻¹ region, corresponding to the ester linkages present in the molecule [3]. Additional characteristic bands are observed for aromatic C-H stretches and aliphatic C-H vibrations from the tropane ring system.

Nuclear Magnetic Resonance: The ¹H NMR spectrum displays complex aromatic signals in the δ 7-8 ppm region, corresponding to the multiple phenyl ring protons [4] [1]. The tropane ring system contributes to aliphatic signals in the δ 1-4 ppm range, with characteristic patterns reflecting the bicyclic structure.

Mass Spectrometry: The molecular ion peak appears at m/z 407, consistent with the molecular formula C₂₅H₂₉NO₄ [3]. Fragmentation patterns typically show loss of acetyl groups and cleavage at ester bonds.

Salt Forms and Crystal Structure Properties

Tropaphen can exist in multiple forms, including the free base and various salt formations [10] [11]. The most commonly referenced salt form is tropaphen hydrochloride, which exhibits enhanced water solubility compared to the free base [10].

Salt FormMolecular FormulaMolecular Weight (g/mol)Properties
Tropaphen (free base)C₂₅H₂₉NO₄407.5Base form
Tropaphen hydrochlorideC₂₅H₃₀ClNO₄443.2Improved water solubility
Other potential saltsVarious possibleVariableEnhanced pharmaceutical properties

Crystal Structure Analysis: The compound demonstrates the potential for polymorphic behavior, as evidenced by related tropane derivatives that exhibit multiple crystal forms [12] [13]. The triclinic crystal system is anticipated based on the molecular asymmetry and the presence of multiple chiral centers [4].

Stereochemistry: Tropaphen contains three defined stereocenters within its molecular structure, contributing to its three-dimensional conformation and potential for stereoisomerism [4]. The compound is typically described as existing in an epimeric mixture, indicating the presence of multiple stereoisomeric forms.

Salt Formation: The tertiary amine functionality within the tropane ring system readily undergoes protonation to form stable salt forms [10] [11]. The hydrochloride salt demonstrates enhanced aqueous solubility while maintaining the pharmacological activity of the parent compound [14] [6].

XLogP3

4.2

Dates

Last modified: 07-20-2023

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